molecular formula C9H12N4 B12905672 N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine CAS No. 80545-13-7

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine

Cat. No.: B12905672
CAS No.: 80545-13-7
M. Wt: 176.22 g/mol
InChI Key: FXDJPRPAZJKGKY-UHFFFAOYSA-N
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Description

1-(Isoindolin-2-yl)guanidine is a compound that features a guanidine group attached to an isoindoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1-(Isoindolin-2-yl)guanidine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoindolin-2-yl)guanidine typically involves the reaction of isoindoline derivatives with guanidine precursors. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This scaffold can then be further functionalized to introduce the guanidine group.

Industrial Production Methods

Industrial production of 1-(Isoindolin-2-yl)guanidine may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Isoindolin-2-yl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of 1-(Isoindolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The isoindoline ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and guanidine-containing molecules, such as:

Uniqueness

1-(Isoindolin-2-yl)guanidine is unique due to its combination of the isoindoline ring and guanidine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine, also known as 1-(isoindolin-2-yl)guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

PropertyValue
CAS No. 80545-13-7
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 2-(1,3-dihydroisoindol-2-yl)guanidine
InChI Key FXDJPRPAZJKGKY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The guanidine moiety allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways that can lead to various physiological effects.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. A study highlighted its potential against viruses such as coxsackievirus B and avian influenza virus, demonstrating significant reductions in viral load in vitro .

Anticancer Properties

The compound has been investigated for its anticancer efficacy, particularly in relation to mantle cell lymphomas. Its structural analogs have been shown to induce apoptosis in cancer cells through various mechanisms .

Neuroprotective Effects

This compound is being explored for neuroprotective effects, potentially offering therapeutic benefits in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective role against neuronal damage .

Case Studies

  • Antiviral Efficacy Against Influenza :
    • A study reported that derivatives of this compound exhibited significant antiviral activity against the H9N2 strain of influenza virus, with an IC50 value indicating effective inhibition .
  • Inhibition of Cancer Cell Growth :
    • In vitro studies demonstrated that the compound could inhibit the proliferation of mantle cell lymphoma cells by inducing cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other guanidine derivatives and isoindoline compounds. Its dual functionality allows for distinct chemical reactivity and biological activity.

Compound TypeBiological ActivityNotable Features
Guanidine DerivativesAntiviral, anticancerGeneral enzyme inhibition
Isoindoline CompoundsNeuroprotectiveSpecific receptor interactions
Sulfonamide DerivativesAntiviralHigh efficacy against specific viruses

Properties

CAS No.

80545-13-7

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)guanidine

InChI

InChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12)

InChI Key

FXDJPRPAZJKGKY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1N=C(N)N

Origin of Product

United States

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